A Technical Guide to the Structural Elucidation of 3-[1-(aminomethyl)cyclobutyl]azetidin-3-ol
A Technical Guide to the Structural Elucidation of 3-[1-(aminomethyl)cyclobutyl]azetidin-3-ol
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides an in-depth technical overview of the analytical methodologies required for the unambiguous structure elucidation of 3-[1-(aminomethyl)cyclobutyl]azetidin-3-ol, a molecule featuring a unique combination of a strained azetidine ring and a spirocyclic cyclobutane moiety. This document is intended to serve as a practical resource for researchers, detailing the strategic application of spectroscopic and spectrometric techniques, from initial purity assessment to the definitive determination of its three-dimensional architecture. The causality behind experimental choices, self-validating protocols, and the integration of data from multiple analytical platforms are emphasized to ensure scientific rigor and integrity.
Introduction: The Structural Challenge
The molecule 3-[1-(aminomethyl)cyclobutyl]azetidin-3-ol presents a fascinating structural puzzle. The presence of two strained ring systems, a tertiary alcohol, a primary amine, and a spirocyclic center necessitates a multi-faceted analytical approach. The inherent ring strain of both the azetidine and cyclobutane moieties can lead to unusual chemical shifts and coupling constants in Nuclear Magnetic Resonance (NMR) spectroscopy, while the multiple nitrogen atoms and the hydroxyl group provide key handles for mass spectrometry and infrared spectroscopy. The ultimate goal of any structural elucidation workflow is to move from a proposed two-dimensional structure to a confirmed three-dimensional arrangement with a high degree of confidence.
Foundational Analysis: Confirming Molecular Identity
Prior to in-depth structural analysis, it is imperative to confirm the molecular formula and assess the purity of the sample. High-Resolution Mass Spectrometry (HRMS) is the primary tool for the former, while a combination of techniques is employed for the latter.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental composition.[1] For 3-[1-(aminomethyl)cyclobutyl]azetidin-3-ol (C₈H₁₆N₂O), the expected monoisotopic mass can be calculated with high precision.
Table 1: Theoretical Mass for HRMS Analysis
| Formula | Calculated Monoisotopic Mass (Da) |
| C₈H₁₆N₂O | 156.1263 |
An experimentally determined mass that deviates by only a few parts per million (ppm) from the calculated value provides strong evidence for the correct molecular formula.[2]
Experimental Protocol: HRMS Analysis
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Sample Preparation: Prepare a dilute solution of the compound (1-10 µM) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.[2]
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is recommended due to the presence of basic nitrogen atoms.
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500).
-
Data Analysis: Compare the experimentally observed m/z of the protonated molecule, [M+H]⁺, to the calculated value.
Purity Assessment
Ensuring the sample is of high purity is critical for accurate spectroscopic analysis. A combination of High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a mass spectrometer (LC-MS), along with NMR spectroscopy, provides a comprehensive purity profile.
Unraveling the Connectivity: 1D and 2D NMR Spectroscopy
NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule.[3] A combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments is essential for the complete assignment of all proton and carbon signals in 3-[1-(aminomethyl)cyclobutyl]azetidin-3-ol.
¹H NMR Spectroscopy: A First Look at the Proton Environment
The ¹H NMR spectrum provides information about the number of different types of protons and their local chemical environment. Key expected signals for our target molecule include:
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Azetidine Ring Protons: These protons are expected to appear as complex multiplets due to geminal and vicinal coupling. The protons on the carbons adjacent to the nitrogen will be deshielded.
-
Cyclobutane Ring Protons: The puckered "butterfly" conformation of the cyclobutane ring leads to non-equivalent axial and equatorial protons, resulting in complex splitting patterns.[4]
-
Aminomethyl Protons: A singlet or a pair of doublets for the CH₂ group adjacent to the primary amine.
-
Exchangeable Protons: Broad signals for the -OH and -NH₂ protons, which may be exchangeable with D₂O.
¹³C NMR and DEPT: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments. The use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) helps to distinguish between CH, CH₂, and CH₃ groups, and quaternary carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT Information
| Carbon Type | Predicted Chemical Shift (ppm) | DEPT-135 Signal | DEPT-90 Signal |
| C (quaternary, spiro) | 40-50 | No Signal | No Signal |
| C (quaternary, C-OH) | 60-70 | No Signal | No Signal |
| CH₂ (azetidine) | 50-60 | Negative | No Signal |
| CH₂ (cyclobutane) | 20-35 | Negative | No Signal |
| CH₂ (aminomethyl) | 40-50 | Negative | No Signal |
2D NMR: Connecting the Pieces
Two-dimensional NMR experiments are indispensable for establishing the final connectivity.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over two or three bonds), revealing the spin systems within the azetidine and cyclobutane rings.[5][6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached.[3][5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting the different spin systems and identifying quaternary carbons.[5][7]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C and DEPT Acquisition: Acquire a proton-decoupled ¹³C spectrum and DEPT-135 and DEPT-90 spectra.
-
2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra. Optimization of the HMBC experiment for different long-range coupling constants (e.g., 4 Hz and 8 Hz) may be necessary.
-
Data Analysis: Systematically analyze the 2D spectra to build up the molecular fragments and connect them to form the final structure.
Caption: Workflow for NMR-based structure elucidation.
Probing Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[8] For 3-[1-(aminomethyl)cyclobutyl]azetidin-3-ol, the key vibrational modes to observe are:
Table 3: Expected FTIR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (alcohol) | Stretching | 3200-3600 (broad) |
| N-H (amine) | Stretching | 3300-3500 (medium, two bands for primary amine) |
| C-H (alkane) | Stretching | 2850-3000 |
| C-N (amine/azetidine) | Stretching | 1000-1250 |
| C-O (alcohol) | Stretching | 1050-1150 |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.
-
Data Acquisition: Record the spectrum over the mid-infrared range (4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the expected functional groups.
The Definitive Proof: Single-Crystal X-ray Crystallography
While the combination of MS and NMR can provide a confident assignment of the molecular structure, single-crystal X-ray crystallography provides the ultimate proof of structure, including the absolute stereochemistry if the molecule is chiral and crystallizes in a non-centrosymmetric space group.[9] This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice.[10]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of suitable size and quality from a solution of the purified compound. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (typically 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Solve the phase problem to obtain an initial electron density map, from which the atomic positions are determined. Refine the structural model to obtain the final, high-resolution crystal structure.
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- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
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- 7. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
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